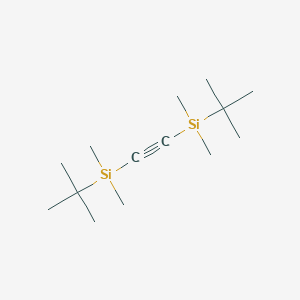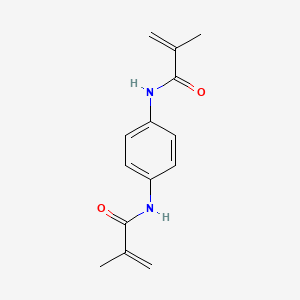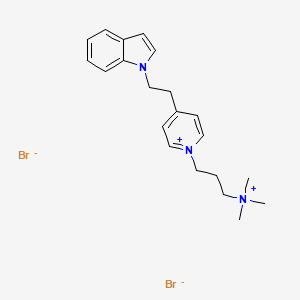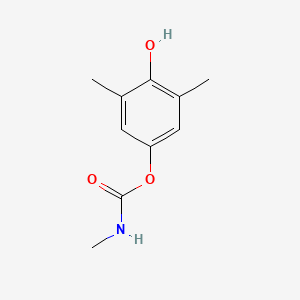
3,4-Di-tert-butylcyclobutane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di-tert-butylcyclobutane-1,2-dione is an organic compound characterized by a cyclobutane ring substituted with two tert-butyl groups at the 3 and 4 positions and two ketone groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-tert-butylcyclobutane-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butyl-substituted alkenes with suitable oxidizing agents to form the cyclobutane ring with the desired ketone functionalities. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often employing advanced techniques such as flow microreactors to enhance reaction rates and product quality .
Chemical Reactions Analysis
Types of Reactions
3,4-Di-tert-butylcyclobutane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or halides under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3,4-Di-tert-butylcyclobutane-1,2-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced composites
Mechanism of Action
The mechanism by which 3,4-Di-tert-butylcyclobutane-1,2-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and material properties. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3,4-Di-n-butoxy-3-cyclobutene-1,2-dione: Similar in structure but with butoxy groups instead of tert-butyl groups.
4,6-Di-tert-butyl-3-nitrocyclohexa-3,5-diene-1,2-dione: Another tert-butyl-substituted compound with different functional groups.
Uniqueness
3,4-Di-tert-butylcyclobutane-1,2-dione is unique due to its specific substitution pattern and the presence of two ketone groups on the cyclobutane ring
Properties
CAS No. |
22935-40-6 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3,4-ditert-butylcyclobutane-1,2-dione |
InChI |
InChI=1S/C12H20O2/c1-11(2,3)7-8(12(4,5)6)10(14)9(7)13/h7-8H,1-6H3 |
InChI Key |
OVSWXTUVTXJGLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(C(=O)C1=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
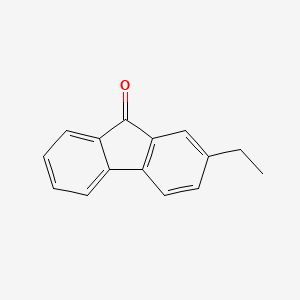

-lambda~4~-sulfanylidene}benzenesulfonamide](/img/structure/B14719556.png)



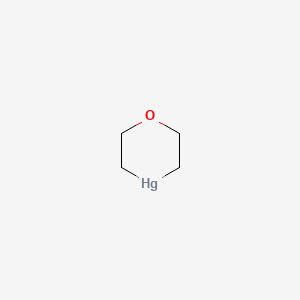
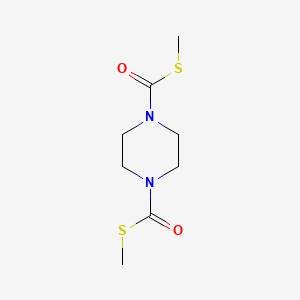
![2-Phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14719588.png)
